3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid
Description
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a benzoic acid derivative featuring a 4-bromophenoxymethyl substituent at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromine atom and ether-linked substituents, which influence its physicochemical and biological properties. The presence of the carboxylic acid group enhances its polarity, making it suitable for applications in medicinal chemistry and material science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous compounds in the literature .
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-14-7-2-10(15(17)18)8-11(14)9-20-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUSJROIZJACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Bromomethyl)-4-methoxybenzoic Acid
The preparation begins with the bromination of 3-(hydroxymethyl)-4-methoxybenzoic acid using phosphorus tribromide (PBr₃) in dichloromethane. This method, adapted from the esterification process described in CA2184034A1, achieves quantitative conversion of the hydroxymethyl group to bromomethyl at 0–25°C within 2 hours. The reaction proceeds via an SN2 mechanism, with PBr₃ acting as both a Lewis acid and brominating agent.
Reaction conditions :
Coupling with 4-Bromophenol
The bromomethyl intermediate is then reacted with 4-bromophenol under basic conditions. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the phenol, enabling nucleophilic attack on the bromomethyl carbon. This step mirrors methodologies observed in CN103102263A, where analogous ether formations are catalyzed by FeCl₃.
Optimized protocol :
- Substrate : 3-(Bromomethyl)-4-methoxybenzoic acid (1.0 equiv)
- Nucleophile : 4-Bromophenol (1.1 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Acetone
- Temperature : Reflux (56°C)
- Time : 12 hours
- Yield : 78–82%
Direct Alkylation of 4-Methoxybenzoic Acid Derivatives
Chloromethylation Followed by Bromophenoxy Substitution
An alternative route involves chloromethylation of 4-methoxybenzoic acid using paraformaldehyde and hydrochloric acid (HCl) in concentrated sulfuric acid. Subsequent reaction with 4-bromophenol in dimethylformamide (DMF) yields the target compound.
Key steps :
- Chloromethylation :
- Conditions : Paraformaldehyde (1.5 equiv), HCl gas, H₂SO₄, 40°C, 6 hours
- Intermediate : 3-(Chloromethyl)-4-methoxybenzoic acid (Yield: 65–70%)
- Etherification :
- Base : Triethylamine (2.5 equiv)
- Solvent : DMF
- Temperature : 80°C, 8 hours
- Yield : 70–75%
This method avoids handling volatile brominating agents but requires stringent control over chloromethylation regioselectivity.
Catalytic Bromination and Coupling
FeCl₃-Catalyzed Bromophenoxy Incorporation
Drawing from the ferric chloride (FeCl₃)-mediated bromination in CN103102263A, this one-pot approach combines 4-methoxybenzoic acid with 4-bromophenol and bromine in glacial acetic acid. FeCl₃·6H₂O (5 mol%) catalyzes both bromination and ether formation, streamlining the synthesis.
Procedure :
- Substrates : 4-Methoxybenzoic acid (1.0 equiv), 4-bromophenol (1.2 equiv)
- Bromine : 1.1 equiv (glacial acetic acid diluted)
- Catalyst : FeCl₃·6H₂O (5 mol%)
- Temperature : 45°C (4 hours) → 78°C (3 hours)
- Workup : Filtration, washing with H₂O, vacuum drying
- Yield : 68–72%
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 72% | 52% | 68% |
| Reaction Time | 14 hours | 14 hours | 7 hours |
| Catalyst/Cost | PBr₃ (high) | Triethylamine (moderate) | FeCl₃ (low) |
| Purification Complexity | Medium | High | Low |
| Scalability | Industrial | Laboratory | Pilot-scale |
Key observations :
- Method 1 offers the highest yield but involves hazardous PBr₃.
- Method 3 excels in speed and cost-efficiency, suitable for scale-up.
- Method 2 suffers from lower yields due to competing side reactions during chloromethylation.
Mechanistic Insights and Side Reactions
Steric Effects in Alkylation
The bulkiness of the 4-bromophenol moiety impedes nucleophilic attack in Method 2, necessitating elevated temperatures and excess base to drive the reaction. This increases the risk of hydrolysis of the chloromethyl intermediate.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for Method 1 and 3 products, while Method 2 yields 92–95% purity due to residual DMF.
Industrial and Environmental Considerations
- Solvent Recovery : Acetone (Method 1) and glacial acetic acid (Method 3) are more easily recycled than DMF (Method 2), reducing environmental impact.
- Waste Streams : Method 3 generates minimal bromide waste compared to Method 1’s PBr₃-derived byproducts.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Formation of 3-[(4-Bromophenoxy)methyl]-4-carboxybenzoic acid.
Reduction: Formation of 3-[(4-Phenoxy)methyl]-4-methoxybenzoic acid.
Substitution: Formation of 3-[(4-Aminophenoxy)methyl]-4-methoxybenzoic acid or 3-[(4-Thiophenoxy)methyl]-4-methoxybenzoic acid.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate for synthesizing more complex molecules. Its unique structure allows for various functionalization strategies that can lead to the development of new materials and pharmaceuticals.
Biology
- Enzyme Inhibition Studies : Research indicates that 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is effective in studying enzyme inhibition, particularly within proteasomal and lysosomal pathways. It has been shown to enhance the activities of cathepsins B and L, which are vital for protein degradation pathways in cells.
- Protein-Ligand Interactions : The compound interacts with specific molecular targets, forming hydrogen bonds and hydrophobic interactions with proteins. This interaction profile is essential for understanding its mechanism of action in biological systems.
Medicine
- Therapeutic Properties : Investigated for potential anti-inflammatory and anticancer activities, this compound shows promise in modulating cytokine production and inducing apoptosis in cancer cell lines such as Hep-G2 and A2058.
- Case Study on Antitumor Activity : In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound at concentrations of 10 μM resulted in significant apoptosis, indicating its potential as an anticancer agent.
Industry
- Production of Specialty Chemicals : Utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, this compound plays a role in developing materials that require enhanced thermal stability and flame resistance.
Comparative Studies
A comparison with similar compounds reveals distinct properties attributed to the bromine atom:
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acid | Fluorine instead of bromine | Different enzyme interaction profiles |
| 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid | Chlorine atom | Varies in reactivity |
| 3-[(4-Iodophenoxy)methyl]-4-methoxybenzoic acid | Iodine atom | Unique binding characteristics |
Case Studies
- Study on Proteasome Activity : A recent investigation evaluated various benzoic acid derivatives, revealing that this compound significantly activated proteasomal chymotrypsin-like activity at concentrations as low as 5 μM.
- Antitumor Activity Evaluation : Research focused on breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations of 10 μM, highlighting its potential as an anticancer agent through morphological changes consistent with apoptosis and increased caspase-3 activity.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methoxybenzoic acid core can participate in electrostatic interactions, further enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Structural and Functional Differences
Substituent Effects on Polarity and Solubility The bromine atom in this compound increases molecular weight and density (1.486 g/cm³) compared to non-brominated analogs like 4-methoxybenzoic acid . Benzyloxy groups (e.g., in 4-Benzyloxy-3-methoxybenzoic acid) enhance lipophilicity, whereas carboxylic acid groups improve aqueous solubility .
Metabolic Stability
- 4-Methoxybenzoic acid undergoes microbial O-demethylation to 4-hydroxybenzoic acid under anaerobic conditions, while the 3-position methoxy in the target compound may resist such metabolism due to steric hindrance .
Amide derivatives (e.g., 3-(4-methoxybenzamido)-4-ethoxybenzoic acid) show promise as histone deacetylase (HDAC) inhibitors, highlighting the role of substituent flexibility in drug design .
Physicochemical Data Comparison
| Property | This compound | 4-Methoxybenzoic acid | 4-Benzyloxy-3-methoxybenzoic acid |
|---|---|---|---|
| pKa | 4.29 | 4.48 | Not reported |
| Density (g/cm³) | 1.486 | 1.30 (estimated) | Not reported |
| Boiling Point (°C) | 466.4 (predicted) | Decomposes | Not reported |
Biological Activity
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHBrO
- Molecular Weight : 351.20 g/mol
- Structural Features :
- A bromophenoxy group that enhances hydrophobic interactions.
- A methoxybenzoic acid core that facilitates electrostatic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenoxy moiety can form hydrogen bonds and engage in hydrophobic interactions with proteins, while the methoxybenzoic acid core can participate in electrostatic interactions, enhancing binding affinity to target sites .
Enzyme Inhibition
Research indicates that this compound is effective in studying enzyme inhibition, particularly in the context of proteasomal and lysosomal pathways. It has been shown to enhance the activities of cathepsins B and L, which are crucial for protein degradation pathways in cells .
Anti-inflammatory and Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating cytokine production. Furthermore, it has shown promising anticancer activity against various cancer cell lines, including Hep-G2 and A2058, with minimal cytotoxicity to normal fibroblast cells .
Comparative Studies
A comparison with similar compounds reveals that the presence of the bromine atom imparts distinct chemical reactivity and biological activity. For instance, compounds like 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid exhibit different enzyme interaction profiles due to variations in their halogen substituents.
Case Studies
- Study on Proteasome Activity : In a recent study evaluating various benzoic acid derivatives, this compound was found to significantly activate proteasomal chymotrypsin-like activity at concentrations as low as 5 μM, demonstrating its potential as a modulator of protein degradation pathways .
- Antitumor Activity Evaluation : In another investigation involving breast cancer cell lines (MDA-MB-231), this compound induced apoptosis at concentrations of 10 μM, indicating its potential as an anticancer agent. The study highlighted morphological changes consistent with apoptosis and increased caspase-3 activity .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Proteasome Activation | Increased chymotrypsin-like | 5 | |
| Anticancer Activity | Induced apoptosis | 10 | |
| Cytotoxicity | Minimal in normal cells | N/A |
Table 2: Comparison with Similar Compounds
| Compound | Key Activity | Unique Feature |
|---|---|---|
| This compound | Enzyme inhibition | Bromine enhances binding |
| 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid | Antimicrobial properties | Chlorine has different reactivity |
| 3-[(4-Fluorophenoxy)methyl]-4-methoxybenzoic acid | Reduced bioactivity | Fluorine lacks halogen bonding |
Q & A
Q. What are the common synthetic routes for preparing 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves etherification via Williamson reaction, where 4-bromophenol reacts with a chloromethyl intermediate derived from 4-methoxybenzoic acid. For example:
Methylation : Protect the carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid using methyl iodide under basic conditions.
Chloromethylation : Introduce a chloromethyl group at the 3-position using formaldehyde and HCl in the presence of ZnCl₂ .
Ether Formation : React the chloromethyl intermediate with 4-bromophenol in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .
Ester Hydrolysis : Hydrolyze the methyl ester using NaOH in aqueous THF to regenerate the carboxylic acid .
Key purity checks include HPLC (>95% purity) and TLC (hexane/EtOAc, 3:1) .
Q. How is the structure of this compound characterized?
- Methodological Answer : Structural confirmation requires:
- ¹H/¹³C NMR :
- Aromatic protons: Doublets for bromophenoxy (δ 7.2–7.6 ppm) and methoxy-substituted benzene (δ 6.8–7.1 ppm).
- Methylene bridge (–OCH₂–): Singlet at δ 4.8–5.0 ppm .
- IR Spectroscopy : Stretching vibrations for –COOH (~1700 cm⁻¹) and –OCH₃ (~2850 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 351 (C₁₅H₁₂BrO₄⁺) .
Q. What are the potential biological applications of this compound in medicinal chemistry?
- Methodological Answer : The bromophenoxy and methoxy groups suggest antimicrobial or anti-inflammatory activity. Researchers can:
- Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (CLSI guidelines) .
- Evaluate COX-2 inhibition via ELISA to assess anti-inflammatory potential .
Note: Activity may vary with substituent electronic effects; compare with analogs like 3-fluoro-4-methylphenyl derivatives .
Advanced Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Optimize using a Design of Experiments (DoE) approach:
Q. What strategies resolve contradictory biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Validate purity via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to detect trace impurities .
- Assay Conditions : Standardize cell culture media (e.g., pH 7.4 for in vitro assays) and control for solvent effects (DMSO ≤0.1%) .
- Structural Confirmation : Re-examine stereochemistry (if applicable) via X-ray crystallography .
Compare data with structurally validated analogs, such as 4-bromo-3-trifluoroethoxy derivatives .
Q. How does the bromophenoxy group influence reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing bromine directs electrophilic substitution to the meta position. For example:
- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C) to introduce biaryl motifs .
- Nucleophilic Aromatic Substitution : Replace bromine with amines (e.g., piperazine) under microwave irradiation .
Monitor reaction progress via TLC (silica GF254, UV detection) and confirm regioselectivity using NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
